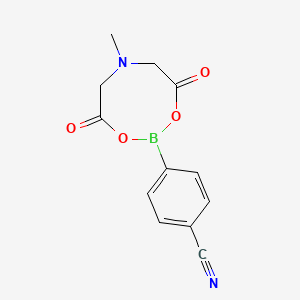

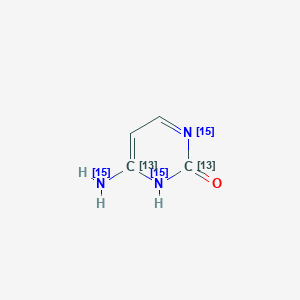

![molecular formula C16H20N2O6 B1456515 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate CAS No. 1187930-05-7](/img/structure/B1456515.png)

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

Übersicht

Beschreibung

“4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate” is a chemical compound with the molecular formula C16H20N2O6 . It is used for scientific research and as a chemical synthesis intermediate . The compound is a white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H18N2O2.C2H2O4/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;3-1(4)2(5)6/h1-5,15H,6-11H2;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.34 . It is a white solid . The storage conditions are at -4℃ for 1-2 weeks, and for longer storage periods, it should be kept at -20℃ .Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Research has demonstrated the potential of spiro compounds, including derivatives similar to 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate, in insecticidal applications. For instance, cyclopropane carboxylic acid esters possessing spirofused cycloalkyl rings have shown significant insecticidal activity against a range of insect species. These compounds are noted for their knock-down activity on flying insects, similar to that observed with natural pyrethrins and synthetic pyrethroids (Kulkarni & Arbale, 1988). Furthermore, the synthesis of potent pyrethroids from related spiro structures has confirmed high insecticidal activity, particularly against Musca domestica and Aedes egyptii (Sattar, Arbale, & Kulkarni, 1990).

Immunomodulatory Agents

A series of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives have been synthesized, starting from L-(-)-R-cysteine ethyl ester, which shows the versatility of spiro compounds in the synthesis of potential immunomodulatory agents. These compounds have been tested for their ability to modulate human lymphocyte mitogen responses, indicating potential applications in immunotherapy (Refouvelet et al., 1994).

Safety And Hazards

The compound has several hazard statements: H303 (may be harmful if swallowed), H313 (may be harmful in contact with skin), and H333 (may be harmful if inhaled) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.C2H2O4/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;3-1(4)2(5)6/h1-5,15H,6-11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPPEDGOWWILDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate | |

CAS RN |

1187930-05-7 | |

| Record name | 4,7-Diazaspiro[2.5]octane-4-carboxylic acid, phenylmethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

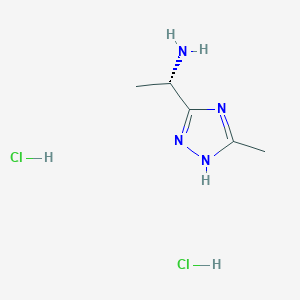

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

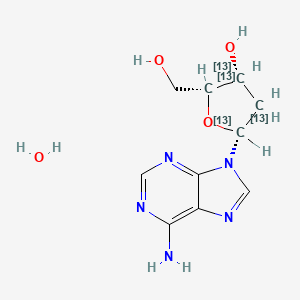

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

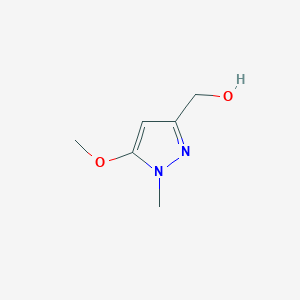

![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)